molecular formula C10H7FN2O2 B12946904 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid

3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid

Cat. No.: B12946904
M. Wt: 206.17 g/mol
InChI Key: AQNLQWRXKRGLEA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol It is characterized by the presence of a fluorine atom at the 3-position and a pyrazolyl group at the 4-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 4-pyrazolecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base (e.g., potassium carbonate), and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrazolyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrazolyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

3-fluoro-4-(1H-pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7FN2O2/c11-9-3-6(10(14)15)1-2-8(9)7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15)

InChI Key

AQNLQWRXKRGLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CNN=C2

Origin of Product

United States

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